Methyl 6-methyl-4-[5-(3-nitrophenyl)furan-2-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
This compound is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a furan ring, which is a heterocyclic compound that consists of a five-member aromatic ring with four carbon atoms and one oxygen . The nitrophenyl group is a functional group consisting of a phenyl group, one of the derivatives of benzene, and a nitro group with the chemical formula -NO2 .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidine and furan rings, along with the attached functional groups. Techniques like NMR (Nuclear Magnetic Resonance), IR (Infrared spectroscopy), and X-ray crystallography could be used to analyze the structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reaction conditions and the other reactants involved. The nitro group could potentially undergo reduction reactions to form amines, and the compound could participate in further reactions typical for pyrimidines and furans .Physical and Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. Factors influencing these properties could include the polarity of the molecule, the presence of functional groups, and the overall shape and size of the molecule .Scientific Research Applications
Synthesis and Biological Activities
Antimicrobial and Anticancer Evaluation : A study highlighted the synthesis and evaluation of 6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters for their antimicrobial and anticancer potential. One derivative was found almost equipotent to the standard drug norfloxacin against Escherichia coli, marking it as a potent antimicrobial agent. Another derivative showed more potency than the standard drug 5-fluorouracil against a colon cancer cell line, highlighting its anticancer potential (Sharma et al., 2012).
Antiprotozoal Agents : Research into novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines, which are structurally related, demonstrated strong DNA affinities and significant in vitro activity against Trypanosoma b. rhodesiense and P. falciparum, with notable in vivo activity in a mouse model (Ismail et al., 2004).
Antidiabetic Screening : Another study focused on the synthesis and in vitro antidiabetic screening of novel dihydropyrimidine derivatives, evaluating their potential to inhibit α-amylase. This investigation suggests a promising avenue for antidiabetic drug development (Lalpara et al., 2021).
Chemical Synthesis and Characterization
Modified Biginelli Reaction : The synthesis of Methyl 6-methyl-1-(4-methylphenyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate through a modified Biginelli reaction demonstrated the compound's potential for further biological applications (Chen et al., 2012).
Heterocyclic Compound Synthesis : Studies on the reactions of 3-arylmethylidenefuran-2(3H)-ones with N,N-binucleophilic reagents led to the synthesis of new biologically active compounds containing pyrimidine and pyridazine structural fragments, indicating their significance in developing novel therapeutic agents (Aniskova et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 6-methyl-4-[5-(3-nitrophenyl)furan-2-yl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O6/c1-9-14(16(21)25-2)15(19-17(22)18-9)13-7-6-12(26-13)10-4-3-5-11(8-10)20(23)24/h3-8,15H,1-2H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQDPZXRMZZOCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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